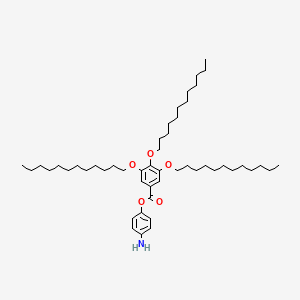
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,4,5-Tris(dodeciloxi)benzoato de 4-aminofenilo es un compuesto orgánico complejo con la fórmula molecular C49H83NO5. Este compuesto se caracteriza por la presencia de un grupo aminofenilo unido a una unidad de benzoato, que está aún más sustituido con tres grupos dodeciloxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3,4,5-Tris(dodeciloxi)benzoato de 4-aminofenilo generalmente implica múltiples pasos, comenzando con la preparación del núcleo del benzoato. Un método común implica la esterificación del ácido 3,4,5-tris(dodeciloxi)benzoico con 4-aminofenol. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un solvente orgánico como diclorometano .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,4,5-Tris(dodeciloxi)benzoato de 4-aminofenilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitroso o nitro.
Reducción: El compuesto se puede reducir para formar aminas o alcoholes correspondientes.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Reactivos como bromo (Br2) o ácido clorosulfónico (HSO3Cl) en condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir aminas primarias o alcoholes.
Aplicaciones Científicas De Investigación
El 3,4,5-Tris(dodeciloxi)benzoato de 4-aminofenilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Se ha investigado por su potencial como compuesto bioactivo en el descubrimiento y desarrollo de fármacos.
Medicina: Se ha explorado por sus propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de materiales avanzados, como cristales líquidos y nanomateriales.
Mecanismo De Acción
El mecanismo de acción del 3,4,5-Tris(dodeciloxi)benzoato de 4-aminofenilo implica su interacción con objetivos moleculares y vías específicas. El grupo aminofenilo puede formar enlaces de hidrógeno e interacciones electrostáticas con macromoléculas biológicas, influyendo en su función. Además, los grupos dodeciloxi pueden mejorar la lipofilia del compuesto, facilitando su penetración en las membranas celulares y la interacción con objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos similares
- 3,4,5-Tris(octiloxi)benzoato de 4-aminofenilo
- 3,4,5-Tris(hexiloxi)benzoato de 4-aminofenilo
- 3,4,5-Tris(metoxi)benzoato de 4-aminofenilo
Singularidad
En comparación con compuestos similares, el 3,4,5-Tris(dodeciloxi)benzoato de 4-aminofenilo es único debido a sus cadenas dodeciloxi más largas, que pueden influir significativamente en sus propiedades físicas y químicas. Estas cadenas más largas pueden mejorar la solubilidad del compuesto en solventes no polares y su capacidad para formar estructuras autoensambladas estables, lo que lo hace particularmente útil en aplicaciones de ciencia de materiales y nanotecnología.
Propiedades
Número CAS |
593280-04-7 |
|---|---|
Fórmula molecular |
C49H83NO5 |
Peso molecular |
766.2 g/mol |
Nombre IUPAC |
(4-aminophenyl) 3,4,5-tridodecoxybenzoate |
InChI |
InChI=1S/C49H83NO5/c1-4-7-10-13-16-19-22-25-28-31-38-52-46-41-43(49(51)55-45-36-34-44(50)35-37-45)42-47(53-39-32-29-26-23-20-17-14-11-8-5-2)48(46)54-40-33-30-27-24-21-18-15-12-9-6-3/h34-37,41-42H,4-33,38-40,50H2,1-3H3 |
Clave InChI |
XGSIPLJBLMXAEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















